Methyl nonadeca-9,10-dienoate
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Overview
Description
Methyl nonadeca-9,10-dienoate is a chemical compound with the molecular formula C20H36O2. It is an ester derived from nonadecadienoic acid and methanol. This compound is known for its unique structure, which includes a long carbon chain with two double bonds at the 9th and 10th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl nonadeca-9,10-dienoate typically involves the esterification of nonadecadienoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester, and the product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the use of high-purity reactants and catalysts to ensure the production of a high-quality product. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl nonadeca-9,10-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols, saturated esters.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl nonadeca-9,10-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl nonadeca-9,10-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonadecadienoic acid, which may interact with cellular enzymes and receptors. The double bonds in the compound can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl nonadeca-15,17-dienoate: Another ester with double bonds at different positions.
Ethyl nonadeca-10,13-dienoate: An ethyl ester with similar structural features.
Methyl octadec-9,12-dienoate: A shorter chain ester with double bonds at the 9th and 12th positions.
Uniqueness
Methyl nonadeca-9,10-dienoate is unique due to its specific double bond positions and long carbon chain, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry .
Properties
CAS No. |
81932-43-6 |
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Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10,12H,3-9,13-19H2,1-2H3 |
InChI Key |
PIISIEBWFAYXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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